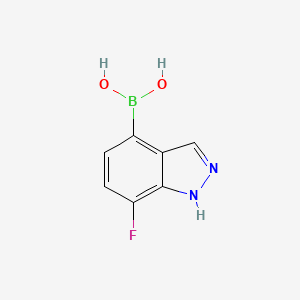

7-Fluoro-1H-indazole-4-boronic acid

Übersicht

Beschreibung

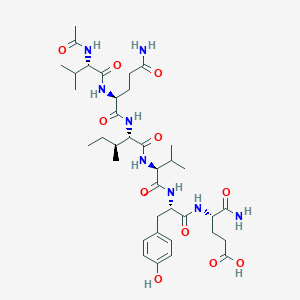

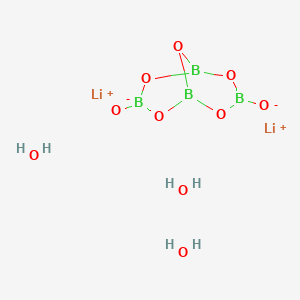

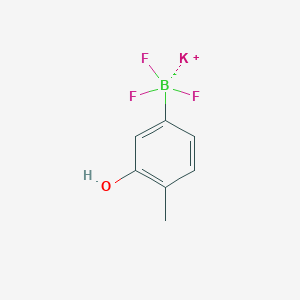

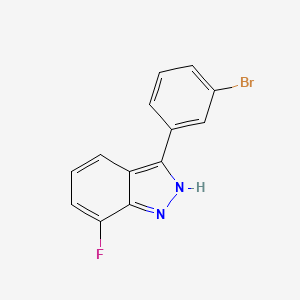

7-Fluoro-1H-indazole-4-boronic acid is a chemical compound with the molecular formula C7H6BFN2O2 . It is a solid substance at room temperature . This compound is used as a reactant for the preparation of trisubstituted pyrimidines as phosphatidylinositol 3-kinase inhibitors and bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .

Synthesis Analysis

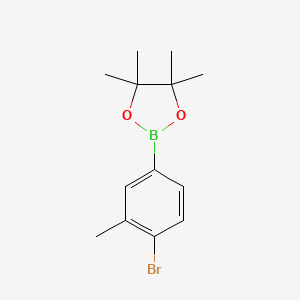

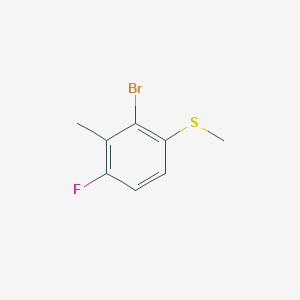

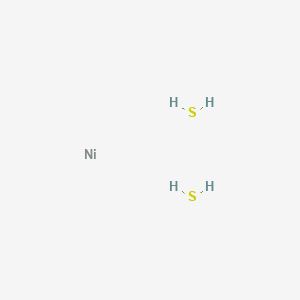

The synthesis of 1H-indazole compounds, including 7-Fluoro-1H-indazole-4-boronic acid, has been studied extensively. One approach involves the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane, to promote the hydrogenation of α-diazoesters . Another method involves the protodeboronation of pinacol boronic esters .

Molecular Structure Analysis

The molecular structure of 7-Fluoro-1H-indazole-4-boronic acid consists of a 1H-indazole ring, which is a bicyclic compound composed of a benzene ring fused to a pyrazole ring. The 4-position of the indazole ring is substituted with a boronic acid group, and the 7-position is substituted with a fluorine atom .

Chemical Reactions Analysis

Boronic acids, including 7-Fluoro-1H-indazole-4-boronic acid, are highly valuable building blocks in organic synthesis. They can undergo a variety of reactions, including protodeboronation . In addition, they can participate in the formation of N1-CH2OH derivatives when reacted with formaldehyde in aqueous hydrochloric acid .

Physical And Chemical Properties Analysis

7-Fluoro-1H-indazole-4-boronic acid is a solid substance at room temperature . It has a molecular weight of 179.94 . The compound should be stored at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Antitumor Applications

The indazole moiety, which is part of the “7-Fluoro-1H-indazole-4-boronic acid” structure, is of great medicinal importance . Compounds containing the indazole nucleus have sparked interest for use as anti-inflammatory and antitumor agents .

Anti-HIV Applications

Indazole-containing compounds have also been explored for their potential as anti-HIV agents . This is due to their ability to inhibit certain enzymes that are crucial for the replication of the HIV virus .

Inhibitors of Protein Kinase

Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Indazole-containing compounds have been found to inhibit protein kinase, making them potential candidates for the development of new drugs .

Inhibitors of HIV-Protease

HIV-protease is an enzyme that is essential for the life-cycle of HIV. Indazole-containing compounds have shown potential as inhibitors of HIV-protease , which could make them valuable in the treatment of HIV/AIDS.

Inhibitors of Monoamine Oxidase

Monoamine oxidase is an enzyme that plays a role in the breakdown of neurotransmitters in the brain. Indazole-containing compounds have been found to inhibit monoamine oxidase , which could make them useful in the treatment of certain neurological and psychiatric disorders.

Inhibitors of N-myristoyltransferase

N-myristoyltransferase is an enzyme that plays a role in the modification of certain proteins. Indazole-containing compounds have been found to inhibit N-myristoyltransferase , which could make them valuable in the development of new drugs.

Biological Probes

Indazole-containing compounds have found use as biological probes . These are substances that scientists use to study biological processes, as they can interact with or become incorporated into cells or tissues.

Other Applications

In addition to the above, indazole-containing compounds have been studied for their potential as anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic agents .

Wirkmechanismus

Safety and Hazards

The safety information for 7-Fluoro-1H-indazole-4-boronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(7-fluoro-1H-indazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFN2O2/c9-6-2-1-5(8(12)13)4-3-10-11-7(4)6/h1-3,12-13H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWKDTSMJKVPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NNC2=C(C=C1)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263433 | |

| Record name | Boronic acid, B-(7-fluoro-1H-indazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-1H-indazole-4-boronic acid | |

CAS RN |

2121513-84-4 | |

| Record name | Boronic acid, B-(7-fluoro-1H-indazol-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(7-fluoro-1H-indazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)

![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)

![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)